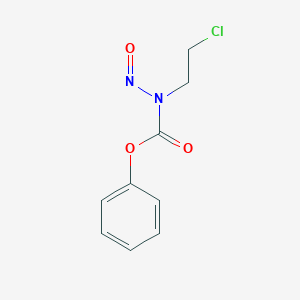

Phenyl(2-chloroethyl)nitrosocarbamate

Description

Properties

CAS No. |

6976-46-1 |

|---|---|

Molecular Formula |

C9H9ClN2O3 |

Molecular Weight |

228.63 g/mol |

IUPAC Name |

phenyl N-(2-chloroethyl)-N-nitrosocarbamate |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-7-12(11-14)9(13)15-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

UKYAPGRNQNGWQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

*Lipophilicity and half-life values are approximations based on structural analogs and class-specific data.

Key Structural Differences :

- Nitrosocarbamates (e.g., phenyl derivative) contain a carbamate group (–O–CO–N–), whereas nitrosoureas feature a urea backbone (–NH–CO–NH–). This structural distinction affects stability and enzyme susceptibility .

DNA Cross-Linking and Alkylating Activity :

- Nitrosoureas (BCNU, CCNU) :

- Generate DNA interstrand cross-links (via chloroethyl intermediates) and DNA-protein cross-links , critical for antitumor activity .

- Cross-linking efficiency varies: CCNU and analogs with cyclohexyl groups induce higher cross-link levels than BCNU .

- Alkylating activity correlates with therapeutic efficacy; BCNU’s short half-life limits its cumulative DNA damage .

- Nitrosocarbamates :

Pharmacokinetics and Metabolism

- Nitrosoureas :

- Nitrosocarbamates: Rapidly hydrolyzed by plasma esterases to non-reactive metabolites, limiting tumor penetration .

Toxicity and Therapeutic Index

- Nitrosoureas : Bone marrow toxicity (dose-limiting for BCNU) correlates with carbamoylating activity, which inhibits DNA repair enzymes . Chlorozotocin’s low carbamoylating activity minimizes myelosuppression .

- Nitrosocarbamates : High acute toxicity (inferred from rapid decomposition) and low therapeutic index due to esterase sensitivity .

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl(2-chloroethyl)nitrosocarbamate?

The synthesis typically involves nitrosation of carbamate precursors under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at low temperatures (0–5°C) during nitrosyl chloride addition to minimize side reactions like premature decomposition .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane or dioxane) are critical to avoid hydrolysis of reactive intermediates .

- Stoichiometry : Excess nitrosyl chloride (1.2–1.5 equivalents) ensures complete conversion of the carbamate precursor to the nitrosocarbamate derivative .

Q. How can the purity and stability of this compound be assessed during synthesis?

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradients .

- Stability testing : Monitor decomposition under varying pH and temperature conditions. For example, storage at –20°C in inert atmospheres (argon/nitrogen) reduces nitroso group degradation .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported lipophilicity (logP) values for this compound?

Discrepancies in logP arise from differing experimental setups. A standardized approach includes:

Q. How does the nitroso group influence the compound’s reactivity in biological systems?

The nitroso moiety acts as a DNA alkylating agent, but its reactivity depends on:

- pH-dependent stability : Under physiological conditions (pH 7.4), the nitroso group undergoes hydrolysis to form reactive electrophiles (e.g., chloroethyl diazonium ions), which crosslink DNA bases .

- Enzymatic interactions : Studies on analogous nitrosocarbamates show reversible inhibition of enzymes like choline oxidase, suggesting competitive binding at active sites .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during nitrosation .

- Catalytic additives : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in two-phase systems by stabilizing intermediates .

Methodological Challenges

Q. How can researchers validate the formation of the nitroso group in this compound?

- Spectroscopic confirmation :

- IR spectroscopy : Look for characteristic N–N=O stretching vibrations at 1450–1500 cm⁻¹ .

- NMR : The nitroso proton (N–NO) appears as a singlet near δ 4.5–5.0 ppm in DMSO-d₆ .

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

- Standardized assays : Use MTT or resazurin-based viability tests across multiple cell lines (e.g., MDCK, HEK293) under identical conditions (e.g., 48-hour exposure, 10% FBS) .

- Mechanistic controls : Co-treat with glutathione (5 mM) to assess nitroso group-specific toxicity versus general alkylation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.